molecular formula C24H26N4O4S2 B2931337 N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide CAS No. 396722-93-3

N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide

Cat. No. B2931337
CAS RN: 396722-93-3
M. Wt: 498.62
InChI Key: RFSFKBMXYMGJQG-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H26N4O4S2 and its molecular weight is 498.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A significant aspect of the research on N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide and related compounds involves their synthesis and subsequent biological evaluation. Studies have demonstrated the synthesis of novel derivatives incorporating various heterocyclic frameworks, such as thioxopyrimidine, pyrazole, pyrimidine, and benzimidazolo[1,2-a]pyrimidine. These compounds are evaluated for their in vitro antitumor activity against cell lines like HepG2 and MCF-7, showcasing the potential for anticancer applications. The comprehensive theoretical and experimental studies affirm the structural integrity and biological relevance of these compounds (Fahim & Shalaby, 2019).

Molecular Docking and QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are pivotal in understanding the interaction of such compounds with biological targets. These studies provide insights into the molecular basis of their biological activities, aiding in the design of more potent and selective therapeutic agents. Research on derivatives of N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide has shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. QSAR models help in predicting the biological activity based on the chemical structure, guiding the synthesis of new compounds with enhanced efficacy (Palkar et al., 2017).

Anticonvulsant Activity

Some studies have focused on evaluating the anticonvulsant activity of related compounds, identifying potential new treatments for epilepsy and related disorders. These investigations reveal that certain analogs exhibit significant protective effects in various seizure models, underscoring the therapeutic potential of such compounds in neurology (Lambert et al., 1995).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide derivatives have also been a subject of research. Novel pyrazolyl-s-triazine derivatives, for instance, have been synthesized and tested against several microorganisms, showing considerable antimicrobial and antifungal efficacy. Such findings highlight the potential use of these compounds in combating infectious diseases (Sharma et al., 2017).

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S2/c1-16-3-8-22(17(2)13-16)28-23(20-14-33-15-21(20)26-28)25-24(29)18-4-6-19(7-5-18)34(30,31)27-9-11-32-12-10-27/h3-8,13H,9-12,14-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSFKBMXYMGJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide

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